1-Phenyl-2-thiobiuret
Description
Context within Thiourea (B124793) and Biuret (B89757) Chemistry
1-Phenyl-2-thiobiuret bridges the chemistries of thiourea and biuret. Thioureas are a class of organosulfur compounds with the general formula (R¹R²N)(R³R⁴N)C=S. They are known for their diverse biological activities and as versatile building blocks in organic synthesis. science.govnih.gov The presence of the thiocarbonyl group in this compound makes it a key player in reactions leading to sulfur-containing heterocycles. researchgate.net
Biurets, on the other hand, are formed from the condensation of two molecules of urea (B33335). The "-biuret" part of the name indicates the presence of a linear chain of three nitrogen atoms. The combination of the phenyl ring, the urea-like structure, and the thiocarbonyl group in this compound provides a unique scaffold for creating complex molecular architectures.
The synthesis of this compound can be achieved through several methods. One common approach involves the pyrolysis of 1-phenyl-2-thio-4-methylisobiuret hydrochloride. orgsyn.org Another method is the condensation of carbamyl isothiocyanate with aniline. orgsyn.org A particularly convenient synthesis involves the reaction of phenyl isothiocyanate with methylisourea hydrochloride in the presence of potassium hydroxide (B78521), followed by acid-catalyzed cyclization. orgsyn.org
Significance in Heterocyclic Compound Research
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. ijarsct.co.inmsu.edu this compound serves as a valuable precursor for the synthesis of various five- and six-membered heterocyclic systems.
Research has shown that this compound can be used to synthesize a range of thiadiazole derivatives. researchgate.net For instance, dehydrogenation with agents like bromine or hydrogen peroxide leads to the formation of 3-alkoxy(or -hydroxy)-5-arylamino-1,2,4-thiadiazoles. researchgate.net These thiadiazole scaffolds are present in numerous biologically active molecules. ijsrst.com
The reactivity of the thioamide group in this compound allows for its participation in cyclization reactions to form other heterocyclic systems, such as thiazoles and pyrimidines. These ring systems are core components of many pharmaceutical agents. tandfonline.comnih.gov
Scope and Objectives of Current Research Trajectories
Current research involving this compound and its derivatives is multifaceted, with a significant focus on the following areas:
Synthesis of Novel Heterocycles: Chemists are continuously exploring new reaction pathways to utilize this compound as a scaffold for creating novel and complex heterocyclic structures. This includes the development of more efficient and environmentally friendly synthetic methods. tsijournals.comgrafiati.com
Medicinal Chemistry Applications: Given the prevalence of thiourea and its derivatives in drug discovery, there is considerable interest in synthesizing and evaluating new compounds derived from this compound for their potential therapeutic properties. This includes screening for antibacterial, antifungal, and other biological activities. evitachem.comresearchgate.net
Coordination Chemistry: The sulfur and nitrogen atoms in this compound can act as ligands, binding to metal ions to form coordination complexes. Researchers are investigating the synthesis and characterization of these metal complexes, which may have applications in catalysis and materials science. researcher.life For example, organotin(IV) thiobiurets have been synthesized and characterized, showing potential for various applications. researcher.life
Interactive Table 2: Key Research Findings
| Research Area | Finding | Source |
|---|---|---|
| Synthesis | Can be conveniently synthesized from phenyl isothiocyanate and methylisourea hydrochloride. | orgsyn.org |
| Heterocyclic Chemistry | Serves as a precursor for 1,2,4-thiadiazoles through oxidative cyclization. | researchgate.net |
| Coordination Chemistry | Forms complexes with metals like tin, with potential applications in materials science. | researcher.life |
Structure
2D Structure
3D Structure
Properties
CAS No. |
53555-72-9 |
|---|---|
Molecular Formula |
C8H9N3OS |
Molecular Weight |
195.24 g/mol |
IUPAC Name |
phenylcarbamothioylurea |
InChI |
InChI=1S/C8H9N3OS/c9-7(12)11-8(13)10-6-4-2-1-3-5-6/h1-5H,(H4,9,10,11,12,13) |
InChI Key |
JCUXEEBSEWQOTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 1-Phenyl-2-thiobiuret
The synthesis of this compound can be accomplished through several established methods, primarily involving pyrolysis or direct condensation reactions. These routes offer reliable access to the target compound from readily available starting materials.
A well-documented method for preparing this compound involves the pyrolysis of a suitable precursor. Specifically, the thermal decomposition of 1-phenyl-2-thio-4-methylisobiuret hydrochloride at temperatures between 75–90°C yields this compound. orgsyn.org This reaction proceeds via the elimination of methyl chloride.
The formation of the thiobiuret (B3050041) backbone relies on the reaction between an isothiocyanate and an amine-containing compound. One of the fundamental routes to this compound is the condensation of carbamyl isothiocyanate with aniline. orgsyn.org
More generally, the synthesis of thiourea (B124793) derivatives is achieved through the reaction of an isothiocyanate with a primary or secondary amine. ijcps.com In the context of this compound, this involves the reaction of phenyl isothiocyanate with a source of an amino-carbonyl group. The procedure described in Organic Syntheses utilizes the condensation of phenyl isothiocyanate with methylurea (B154334) in the presence of powdered sodium hydroxide (B78521) to form the sodium salt of the adduct, which upon acidification gives the 1-phenyl-2-thio-4-methylisobiuret precursor for the pyrolysis step. orgsyn.org The reaction of phenyl isothiocyanate with guanidine (B92328) derivatives also leads to related amidinothioureas. google.com
Table 1: Summary of a Key Synthetic Route for this compound
| Step | Reactants | Key Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1. Intermediate Formation | Phenyl isothiocyanate, Methylurea, Sodium Hydroxide | Reaction in acetone, followed by acidification | 1-Phenyl-2-thio-4-methylisobiuret | 65-75% | orgsyn.org |
| 2. Pyrolysis | 1-Phenyl-2-thio-4-methylisobiuret, Hydrochloric Acid | Reflux in absolute ethanol (B145695) (6-12 minutes) | This compound | Not explicitly stated for this step | orgsyn.org |
Pyrolysis-Based Approaches
Advanced Synthetic Strategies for Derivatives of this compound
The core thiobiuret structure serves as a versatile scaffold for the synthesis of a variety of derivatives. Advanced strategies focus on modifying this scaffold to introduce diverse functional groups and build more complex molecular architectures.
The general applicability of the condensation reaction between isothiocyanates and ureas allows for the synthesis of various N-substituted thiobiuret derivatives. By using different substituted ureas, one can generate a library of related compounds. For instance, the condensation of phenyl isothiocyanate with ethylisourea produces 1-phenyl-2-thio-4-ethylisobiuret in good yields (70–80%). orgsyn.org This isobiuret, an example of an isothiocarbamide intermediate, is a stable, crystalline solid and represents a derivative of the core synthetic intermediate leading to this compound. orgsyn.org This approach highlights a strategy for derivatization at the terminal nitrogen of the thiobiuret scaffold.
Table 2: Synthesis of a this compound Derivative
| Reactants | Product (Derivative) | Yield | Reference |
|---|---|---|---|
| Phenyl isothiocyanate, Ethylisourea | 1-Phenyl-2-thio-4-ethylisobiuret | 70-80% | orgsyn.org |
The thiobiuret framework is a valuable building block in the construction of more elaborate molecules, particularly heterocyclic systems and coordination complexes. The reactivity of the sulfur and nitrogen atoms allows for further chemical transformations. Thiobiuret derivatives have been used as ligands for the synthesis of metal complexes, such as those involving Ni(II) and Co(III). researchgate.net The ability of the thiobiuret ligand to coordinate with metal ions is a key feature in the development of new materials and catalysts. rsc.orgcore.ac.uk
Furthermore, the thiobiuret scaffold can be incorporated into larger heterocyclic structures. For example, novel thiobiuret derivatives of 2-aminobenzothiazole (B30445) have been synthesized, demonstrating how the thiobiuret unit can be appended to other biologically relevant scaffolds. ijcps.com These complex syntheses often leverage the nucleophilic character of the thiobiuret nitrogen atoms or the sulfur atom to react with electrophilic centers, thereby building molecular complexity. nih.gov
Derivatization via Isothiocarbamide Intermediates
Mechanistic Investigations of this compound Synthesis
The synthesis of this compound and its derivatives involves well-understood reaction mechanisms common in organic chemistry.
The cornerstone of the synthesis is the reaction between phenyl isothiocyanate and an amine-containing nucleophile, such as urea (B33335) or aniline. The isothiocyanate group (–N=C=S) features an electrophilic central carbon atom. The mechanism for the condensation step begins with the nucleophilic attack of a nitrogen atom from the amine/urea component on this electrophilic carbon of the phenyl isothiocyanate. google.com This attack breaks the C=S pi bond, leading to a zwitterionic intermediate. A subsequent proton transfer, typically facilitated by the solvent or a basic catalyst, neutralizes the charges and results in the formation of the N,N'-disubstituted thiourea or thiobiuret adduct.
In the pyrolysis-based approach, the synthesized 1-phenyl-2-thio-4-methylisobiuret is treated with acid. orgsyn.org The mechanism for this step involves the protonation of one of the nitrogen atoms of the isobiuret. This is followed by an intramolecular nucleophilic attack or an elimination reaction, which results in the cleavage of the methyl group as methyl chloride, a good leaving group. The final product, this compound, is formed after the loss of methyl chloride from the protonated intermediate.
Elucidation of Reaction Pathways and Transition States
The synthesis and reactivity of this compound, as a member of the broader thiourea class of compounds, are governed by reaction pathways that can be elucidated through a combination of experimental observation and advanced computational analysis. The primary synthetic routes involve the nucleophilic addition of amine derivatives to isothiocyanates, and the specific pathways and transition states are critical in determining reaction efficiency and product formation.
A common method for synthesizing thiobiurets involves the condensation of an isothiocyanate with an appropriate amine-containing compound. For instance, the synthesis of this compound can be achieved through the reaction of phenyl isothiocyanate with an isourea derivative, followed by dealkylation. The core of this transformation is the nucleophilic attack of a nitrogen atom on the electrophilic carbon of the isothiocyanate group (-N=C=S). arkat-usa.org
Modern computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for mapping the intricate details of these reaction pathways. frontiersin.orgfrontiersin.org DFT calculations allow for the modeling of the potential energy surface of a reaction, identifying low-energy intermediates and the high-energy transition states that connect them. nih.govresearchgate.net For thiourea-based reactions, these studies reveal that the transition states are often stabilized by a network of non-covalent interactions, most notably hydrogen bonds. wikipedia.orgscispace.com
In bifunctional thiourea catalysis, for example, the thiourea moiety activates an electrophile (like a nitroolefin or an enone) by forming two hydrogen bonds, while a basic group on the catalyst (such as a tertiary amine) activates the nucleophile by deprotonation. rsc.orgchimia.ch The geometry and energy of the resulting transition state, where the nucleophile, electrophile, and catalyst are all interacting, determine the reaction rate and outcome. DFT calculations have been used to compare different possible transition state models, such as distinguishing between a mechanism where the thiourea binds the electrophile versus one where it binds the nucleophile. nih.govacs.org
The table below summarizes key findings from computational studies on reaction mechanisms involving thiourea derivatives, which provide insight into the principles governing the synthesis and reactivity of this compound.
Stereochemical Considerations in Synthesis
While this compound is an achiral molecule, the principles of stereochemistry are paramount when designing and synthesizing chiral analogues or when using such compounds in asymmetric catalysis. mdpi.comnih.gov The introduction and control of stereochemistry are fundamental to producing compounds with specific three-dimensional arrangements, which is crucial in fields like medicinal chemistry and materials science.
The most direct method for preparing a chiral thiourea is through the reaction of an isothiocyanate with a chiral primary or secondary amine. beilstein-journals.orgacs.org This reaction establishes one or more stereocenters that are integral to the thiourea's structure. The resulting chiral thiourea can then be used as an organocatalyst to induce stereoselectivity in a wide range of chemical transformations. researchgate.net
The stereochemical outcome of a reaction catalyzed by a chiral thiourea is determined in the transition state. The catalyst orients the substrates in a specific spatial arrangement through a network of non-covalent interactions, primarily hydrogen bonds. wikipedia.orgchimia.ch This creates diastereomeric transition states, one leading to the (R)-enantiomer of the product and the other to the (S)-enantiomer. Because these transition states have different energies, one pathway is favored, resulting in the preferential formation of one enantiomer, a phenomenon measured by the enantiomeric excess (ee). beilstein-journals.org
Key factors influencing stereochemical control include:
Catalyst Backbone: A rigid and well-defined chiral scaffold on the catalyst is essential for effective stereochemical communication. beilstein-journals.org
Dual Activation: Many successful chiral thiourea catalysts are bifunctional. They possess both a hydrogen-bond-donating thiourea group to activate the electrophile and a basic site (e.g., a tertiary amine) to activate the nucleophile. This dual activation creates a highly organized, cyclic-like transition state that enhances stereocontrol. rsc.orgchimia.chbeilstein-journals.org
Stereospecificity: In certain cases, catalysis can proceed through a stereospecific mechanism where the stereochemistry of the product is directly determined by the stereochemistry of the starting material. For example, macrocyclic bis-thiourea catalysts have been shown to promote stereospecific glycosylation reactions via an SN2-type mechanism, where an α-configured starting material is converted exclusively to a β-configured product. harvard.edunih.gov This high fidelity is achieved through the simultaneous activation of both the electrophile and the nucleophile, preventing competing reaction pathways. nih.govbohrium.comchemrxiv.orgresearchgate.net
The following table presents examples of chiral thiourea catalysts and their effectiveness in promoting asymmetric reactions, illustrating the principles of stereochemical control.
Reactivity Profiles and Derivatization Chemistry of 1 Phenyl 2 Thiobiuret
Oxidative Transformations of 1-Phenyl-2-thiobiuret and its Analogs
The presence of the thiobiuret (B3050041) backbone in this compound makes it a prime candidate for oxidative cyclization reactions, leading to the formation of various sulfur and nitrogen-containing heterocycles. These transformations often involve the formation of new bonds through the removal of hydrogen atoms, facilitated by a range of oxidizing agents.
Formation of Thiadiazole Derivatives via Dehydrogenation
The oxidative cyclization of 1-aryl-2-thiobiurets is a key method for synthesizing 1,2,4-thiadiazole (B1232254) derivatives. Treatment of this compound and its analogs with oxidizing agents such as bromine or hydrogen peroxide results in dehydrogenation to yield 5-arylamino-3-hydroxy-1,2,4-thiadiazoles. researchgate.net This reaction proceeds through the removal of hydrogen atoms, leading to the formation of a five-membered heterocyclic ring.
Similarly, the oxidation of related amidinothiourea with mildly acidic iodate (B108269) leads to a cyclized product, 3,5-diamino-1,2,4-thiadiazole. researchgate.net The process involves the oxidation of the thiourea (B124793) group to an unstable sulfenic acid, which then attacks an amino group, resulting in the formation of the thiadiazole ring through water elimination. researchgate.net Another approach involves the molecular iodine-promoted oxidative cyclization of 2-amino-1,3,4-thiadiazole-based substrates with phenyl isothiocyanates to form 1,3,4-thiadiazole-fused- Current time information in Bangalore, IN.niscpr.res.inoup.com-thiadiazoles. frontiersin.org
Oxidation to Thiadiazolones
Further oxidation of 1-aroyl-2-thiobiurets can lead to the formation of thiadiazolone derivatives. For instance, the oxidation of 1-aroyl-2-thiobiurets with hydrogen peroxide in the presence of hydrochloric acid yields 5-aroylamino-2,3-dihydro-1,2,4-thiadiazol-3-ones. oup.comoup.com In a related reaction, 5-(N-substitutedarylidenehydrazono)-2-(4-chloroaryl)-3-oxo-1,2,4-thiadiazolidines have been synthesized through the oxidative debenzylation and cyclization of their precursor biurets using bromine in chloroform. niscpr.res.in
Nucleophilic and Electrophilic Reactivity Studies
The this compound molecule possesses multiple sites for nucleophilic and electrophilic attack, allowing for a range of reactions that modify its core structure. The outcomes of these reactions are often dependent on the nature of the reacting species and the specific reaction conditions.
Reactions with Guanidines
The reaction of 1-aroyl-2-thiobiurets with guanidines demonstrates the nucleophilic character of the guanidine (B92328) derivatives. These reactions can lead to the formation of six-membered heterocyclic rings. Specifically, treatment of 1-aroyl-2-thiobiurets with alkali can afford 6-aryl-4-thioxo-1,2,3,4(or 2,3,4,5)-tetrahydro-1,3,5-triazin-2-ones. oup.comoup.comarkat-usa.org This transformation involves an intramolecular cyclization facilitated by the basic conditions. The synthesis of various 1,3,5-triazine (B166579) derivatives often proceeds through the reaction of precursors with guanidine or its derivatives. mdpi.comnih.govnih.gov
Hydrolysis Reactions
This compound and its aroyl analogs can undergo hydrolysis under different pH conditions. For instance, the hydrolysis of 1-benzoyl-2-thiobiuret (B1271876) with concentrated hydrochloric acid results in the formation of monothiobiuret. oup.comoup.com In studies of the pesticide buprofezin (B33132), which contains a related chemical structure, a hydrolysis product identified is 1-tert-butyl-3-isopropyl-5-phenyl-2-thiobiuret, also referred to as the 'thiobiuret' hydrolysis product. fao.org The stability of buprofezin to hydrolysis is pH-dependent, with degradation observed under pasteurization, boiling, and sterilization conditions at varying pH levels. fao.org
Diversification Strategies for this compound Derivatives
The core structure of this compound serves as a versatile scaffold for the synthesis of a wide array of derivatives through various chemical modifications. These strategies enable the introduction of diverse functional groups and the construction of more complex molecular architectures.
One common strategy involves the reaction of the thiobiuret moiety with different electrophiles. For example, N-maltosylated aryl thiobiurets have been synthesized by reacting hepta-O-benzoyl-β-D-maltosyl isocyanates with various aryl thiocarbamides. asianpubs.org Another approach is the reaction of per-O-acetyl lactosyl aryl isothiourea with p-tolyl isothiocyanate to yield isodithiobiuret derivatives. sciforum.net
The synthesis of various heterocyclic systems often utilizes thiobiuret-like precursors. For instance, new 1,2,4-triazine (B1199460) derivatives have been prepared from the cyclization of hydrazide derivatives with phenyl isothiocyanate. ajchem-a.com Similarly, 1,3,5-triazine-2,4-dithione derivatives can be synthesized through a one-pot reaction involving arylaldehydes, thiourea, and orthoformates. beilstein-journals.org The versatility of the thiobiuret core is further highlighted by its use in the synthesis of platinum(II) complexes, where it acts as a ligand. researchgate.net
Below is a data table summarizing the reactivity of this compound and its analogs:
| Reactant/Condition | Product Type | Specific Product Example |
| Bromine or Hydrogen Peroxide | 1,2,4-Thiadiazole | 5-Arylamino-3-hydroxy-1,2,4-thiadiazole researchgate.net |
| Mildly Acidic Iodate (on Amidinothiourea) | 1,2,4-Thiadiazole | 3,5-Diamino-1,2,4-thiadiazole researchgate.net |
| Hydrogen Peroxide / HCl (on 1-Aroyl-2-thiobiurets) | Thiadiazolone | 5-Aroylamino-2,3-dihydro-1,2,4-thiadiazol-3-one oup.comoup.com |
| Alkali (on 1-Aroyl-2-thiobiurets) | Triazinone | 6-Aryl-4-thioxo-1,2,3,4-tetrahydro-1,3,5-triazin-2-one oup.comoup.comarkat-usa.org |
| Concentrated HCl (on 1-Benzoyl-2-thiobiuret) | Hydrolysis Product | Monothiobiuret oup.comoup.com |
| Hepta-O-benzoyl-β-D-maltosyl isocyanate / Aryl thiocarbamide | N-Maltosylated Thiobiuret | 1-hepta-O-benzoyl-β-D-Maltosyl-5-aryl-2-4-thiobiuret asianpubs.org |
Introduction of Aromatic and Aliphatic Substituents
The thiobiuret scaffold, including this compound, serves as a versatile platform for the introduction of various substituents, enabling the synthesis of a wide array of derivatives. The reactivity of the terminal nitrogen atoms and the sulfur atom allows for condensation and substitution reactions with electrophilic reagents such as isocyanates and isothiocyanates. These reactions facilitate the incorporation of additional aromatic and aliphatic moieties, leading to more complex structures.
Research has demonstrated the synthesis of 1,5-disubstituted-2-thiobiuret derivatives through the reaction of thioureido-containing aromatic or heterocyclic sulfonamides with reagents like 3,4-dichlorophenyl isocyanate. researchgate.net This method highlights a strategy for introducing a substituted aryl group onto a thiobiuret precursor. Similarly, isothiobiuret derivatives can be synthesized by condensing S-benzyl aryl thiourea with isocyanates, such as o-methoxyphenyl isocyanate, effectively adding a new substituted aromatic ring to the molecule. nih.gov
Further derivatization is achieved through the reaction of substituted isothiocarbamides with isocyanates or isothiocyanates. For instance, S-hepta-O-acetyl lactosyl-1-arylisothiocarbamides react with phenyl isocyanate to yield S-hepta-O-acetyl-lactosyl-1-aryl-5-phenyl-2-isothiobiurets. niscpr.res.in When phenyl isothiocyanate is used instead, the corresponding S-hepta-O-acetyl lactosyl-1-aryl-5-phenyl-2,4-isodithiobiurets are formed. niscpr.res.in These reactions exemplify the introduction of a phenyl group at the N-5 position of a complex thiobiuret-related structure.
Table 1: Research Findings on the Introduction of Substituents in Thiobiuret Synthesis
| Precursor | Reagent | Resulting Derivative Class | Substituent Introduced | Source |
|---|---|---|---|---|
| Thioureido-containing sulfonamides | 3,4-Dichlorophenyl isocyanate | 1,5-Disubstituted-2-thiobiuret | 3,4-Dichlorophenyl | researchgate.net |
| S-benzyl aryl thiourea | o-Methoxyphenyl isocyanate | Isothiobiuret | o-Methoxyphenyl | nih.gov |
| S-Hepta-O-acetyl lactosyl-1-arylisothiocarbamide | Phenyl isocyanate | S-hepta-O-acetyl-lactosyl-1-aryl-5-phenyl-2-isothiobiuret | Phenyl | niscpr.res.in |
| S-Hepta-O-acetyl lactosyl-1-arylisothiocarbamide | Phenyl isothiocyanate | S-hepta-O-acetyl lactosyl-1-aryl-5-phenyl-2,4-isodithiobiuret | Phenyl | niscpr.res.in |
Functional Group Interconversions
The functional groups within this compound and related structures can undergo various transformations, leading to different classes of compounds. These interconversions are crucial for creating novel molecular frameworks from the thiobiuret core.
One of the fundamental transformations is the conversion of this compound into α-phenylthiourea (also known as N-phenylthiourea). orgsyn.orgnih.gov This reaction can be achieved through the action of ammonia, which effectively cleaves the terminal carbamoyl (B1232498) group. orgsyn.org This represents a conversion from a thiobiuret to a simpler thiourea derivative.
Another significant area of reactivity involves oxidative cyclization. The thiobiuret backbone is susceptible to oxidation, which can lead to the formation of heterocyclic ring systems. For example, the oxidation of 1-aroyl-2-thiobiurets, which are structurally related to this compound, using hydrogen peroxide in the presence of hydrochloric acid results in the formation of 5-aroylamino-2,3-dihydro-1,2,4-thiadiazol-3-ones. oup.com This reaction constitutes an intramolecular S-N bond formation, transforming the linear thiobiuret chain into a five-membered thiadiazole ring. oup.comorganic-chemistry.org This type of cyclization is a key functional group interconversion, demonstrating the utility of thiobiurets as precursors for nitrogen- and sulfur-containing heterocycles. researchgate.net
Furthermore, the thiobiuret structure can undergo hydrolysis. Treatment of 1-benzoyl-2-thiobiuret with concentrated hydrochloric acid leads to hydrolysis, yielding monothiobiuret. oup.com In contrast, treatment with alkali, such as aqueous sodium hydroxide (B78521), can induce cyclization to form 6-aryl-4-thioxo-1,2,3,4(or 2,3,4,5)-tetrahydro-1,3,5-triazin-2-ones after acidification. oup.com
Table 2: Research Findings on Functional Group Interconversions of Thiobiurets
| Starting Material | Reagents / Conditions | Product | Transformation Type | Source |
|---|---|---|---|---|
| This compound | Ammonia | α-Phenylthiourea | Thiobiuret to Thiourea | orgsyn.org |
| 1-Aroyl-2-thiobiurets | Hydrogen peroxide, Hydrochloric acid | 5-Aroylamino-2,3-dihydro-1,2,4-thiadiazol-3-ones | Oxidative Cyclization (Thiadiazole formation) | oup.com |
| 1-Benzoyl-2-thiobiuret | Concentrated Hydrochloric acid | Monothiobiuret | Hydrolysis | oup.com |
| 1-Aroyl-2-thiobiurets | Aqueous Sodium hydroxide, followed by acidification | 6-Aryl-4-thioxo-1,2,3,4(or 2,3,4,5)-tetrahydro-1,3,5-triazin-2-ones | Cyclization (Triazine formation) | oup.com |
Coordination Chemistry of 1 Phenyl 2 Thiobiuret As a Ligand
Complexation with Transition Metal Ions
The ability of 1-phenyl-2-thiobiuret and its derivatives to form stable complexes with a range of transition metal ions has been extensively studied. The synthesis of these complexes typically involves the reaction of the thiobiuret (B3050041) ligand with a corresponding metal salt in a suitable solvent.
The synthesis of metal-thiobiuret complexes is generally achieved by reacting the deprotonated ligand with a metal salt. The specific conditions, such as solvent and temperature, can be tailored to isolate the desired product.
Organotin(IV) Complexes : The synthesis of organotin(IV) thiobiurets, such as triphenyltin (B1233371) and dibutyltin (B87310) derivatives, has been accomplished by reacting the corresponding organotin(IV) chloride with the thiobiuret ligand. bsmiab.org For instance, complexes with the general formulas R₂SnL₂ and R₃SnL (where L is the deprotonated thiobiuret ligand) are typically prepared by refluxing the reactants in a solvent like ethanol (B145695) or methanol. bsmiab.organalis.com.mynih.gov
Platinum(II) and Palladium(II) Complexes : Platinum(II) and Palladium(II) complexes of thiobiuret and related thiourea (B124793) ligands are of significant interest. The synthesis of a platinum(II) complex with 1-phenyl-2-thiourea, Pt(en)(1-phenyl-2-thiourea)₂₂, was achieved by reacting an ethylenediamineplatinum(II) nitrate (B79036) with the ligand. researchgate.netresearchgate.net Similarly, palladium(II) complexes can be prepared by reacting a Pd(II) salt, like PdCl₂, with the deprotonated ligand in an ethanolic solution. nih.govrims.gov.bw These reactions often yield square planar complexes. researchgate.netrims.gov.bw
Gold(III) Complexes : While gold has a strong affinity for sulfur-containing ligands, specific studies detailing the synthesis of Gold(III) complexes with this compound are not extensively documented in the available literature. scielo.br However, the general principles of gold coordination chemistry suggest that such complexes could be formed, likely resulting in square planar Au(III) species. nih.govshu.ac.uk The design of specific ligands has been crucial in advancing the synthesis of various gold complexes. nih.gov
Nickel(II) Complexes : Nickel(II) complexes with thiobiuret derivatives have been synthesized, often resulting in square planar geometries. researchgate.netsci-hub.se For example, a complex with 1-phenyl-5-benzoyl-4-thiobiuret was reported. sci-hub.se The synthesis typically involves the reaction of a Ni(II) salt, such as nickel acetate (B1210297) or nickel chloride, with the ligand in an alcoholic solution. rims.gov.bwrsc.org The resulting complexes are often diamagnetic, consistent with a square planar [NiS₂N₂] or [NiS₂O₂] coordination environment. researchgate.net
Cobalt(III) Complexes : Cobalt can form stable complexes in its +3 oxidation state with thiobiuret ligands. The synthesis of Co(III) complexes often starts with a Co(II) salt, which is then oxidized in the presence of the ligand. For instance, an octahedral Co(III) complex with a substituted thiobiuret ligand was synthesized and characterized, showing the versatility of these ligands in stabilizing higher oxidation states. researchgate.netmdpi.com The synthesis can be carried out by reacting cobalt(II) acetate or chloride with the ligand, sometimes with air oxidation or a chemical oxidizing agent to achieve the Co(III) state. rsc.orgjmchemsci.com
Table 1: Selected Examples of Synthesized Metal-Thiobiuret Complexes
| Metal Ion | Example Complex Formula | Synthetic Precursors | Solvent | Geometry | Reference(s) |
|---|---|---|---|---|---|
| Organotin(IV) | [Bu₂Sn(L)₂] | Bu₂SnCl₂, Ligand | Ethanol | Triclinic | |
| Platinum(II) | Pt(en)(phtu)₂₂ | [Pt(en)(NO₃)₂], phtu | Methanol | Square Planar | researchgate.netresearchgate.net |
| Palladium(II) | [Pd(L)₂] | PdCl₂, Ligand, NaOH | Ethanol | Square Planar | nih.gov |
| Nickel(II) | [Ni(L)₂] | Ni(OAc)₂, Ligand | Methanol | Square Planar | researchgate.netrsc.org |
| Cobalt(III) | [Co(L)₃] | Co(OAc)₂, Ligand | Methanol | Octahedral | researchgate.netrsc.org |
(L represents a deprotonated thiobiuret derivative; phtu = 1-phenyl-2-thiourea)
This compound can exhibit different coordination modes, but it most commonly acts as a monoanionic bidentate ligand. This behavior arises from the deprotonation of one of the amide (-NH-) protons, allowing the ligand to chelate to a metal ion through two donor atoms.
The most prevalent coordination mode is S,N chelation , where the ligand binds to the metal center through the sulfur atom of the thiocarbonyl group (C=S) and one of the nitrogen atoms of the biuret (B89757) backbone. nih.govresearchgate.net This forms a stable five- or six-membered chelate ring. Spectroscopic evidence, particularly from infrared (IR) spectroscopy, supports this mode of bonding. A shift in the ν(C=S) and ν(C-N) stretching frequencies upon complexation indicates the involvement of these groups in coordination. researchgate.netresearchgate.net The disappearance of an N-H stretching vibration further confirms the deprotonation of the ligand. analis.com.my In some instances, particularly with different substituents on the thiobiuret framework, O,S-coordination can also occur, where the ligand coordinates through the carbonyl oxygen and the thiocarbonyl sulfur. researchgate.netresearchgate.net
Synthesis of Metal-Thiobiuret Complexes (e.g., Organotin(IV), Platinum(II), Palladium(II), Gold(III), Nickel(II), Cobalt(III))[12][13][14][15] (from output 1),[16][17][18] (from output 2)
Structural Characteristics of Metal-Thiobiuret Complexes
The structural characteristics of metal-thiobiuret complexes are dictated by the coordination number and the electronic configuration of the central metal ion, as well as by the steric and electronic properties of the ligand itself.
The geometry of metal-thiobiuret complexes varies depending on the metal ion.
Square Planar : This geometry is common for d⁸ metal ions like Ni(II), Pd(II), and Pt(II). researchgate.netnih.govrims.gov.bwresearchgate.net X-ray crystallography studies on related complexes have confirmed a slightly distorted square-planar environment around the metal center. researchgate.netrims.gov.bw
Octahedral : Metal ions such as Co(III) and Fe(III) typically form octahedral complexes with thiobiuret ligands, with the general formula [M(L)₃]. researchgate.netresearchgate.net Some organotin(IV) complexes can also exhibit a distorted octahedral geometry, particularly in the presence of coordinating solvents. nih.gov
Tetrahedral : While less common for the metals listed, tetrahedral geometry can be observed, for instance, in some Zn(II) complexes with related thiobiuret ligands. researchgate.net
Trigonal Bipyramidal : This geometry is often found in five-coordinate organotin(IV) complexes of the type R₃SnL. nih.gov
Table 2: Common Geometries of Metal-Thiobiuret Complexes
| Metal Ion | d-electron count | Typical Coordination Number | Common Geometry |
|---|---|---|---|
| Ni(II) | d⁸ | 4 | Square Planar |
| Pd(II) | d⁸ | 4 | Square Planar |
| Pt(II) | d⁸ | 4 | Square Planar |
| Co(III) | d⁶ | 6 | Octahedral |
| Organotin(IV) | d¹⁰ | 5 or 6 | Trigonal Bipyramidal or Octahedral |
Modifying the structure of the this compound ligand by introducing different substituents can significantly influence the coordination sphere and the properties of the resulting metal complexes.
Electronic Effects : The introduction of electron-donating or electron-withdrawing groups on the phenyl ring alters the electron density on the donor atoms (S, N, O). For example, an electron-withdrawing group can increase the Lewis acidity of a cobalt(III) complex, enhancing its catalytic activity. rsc.org This electronic tuning can affect the stability and reactivity of the complex.
Steric Effects : The size and bulkiness of the substituents on the ligand can dictate the coordination geometry and the number of ligands that can coordinate to the metal center. libretexts.org Bulky substituents can favor lower coordination numbers or enforce a specific stereochemistry to minimize steric hindrance. researchgate.net For instance, the orientation of phenyl rings in a Pt(II) complex is influenced by the need to reduce steric interactions. researchgate.netresearchgate.net
Geometric Preferences and Stereochemistry[15] (from output 1)
Advanced Concepts in Thiobiuret Ligand Design for Coordination Applications
The versatility of the thiobiuret scaffold has led to its use in more advanced applications, moving beyond simple complex formation.
Ligand Design for Specific Applications : By rationally designing the thiobiuret ligand, it is possible to create complexes with tailored properties. For example, thiobiuret complexes of metals like iron, cobalt, and nickel have been successfully used as single-source precursors for the deposition of metal sulfide (B99878) thin films and nanoparticles through techniques like aerosol-assisted chemical vapor deposition (AACVD). rsc.orgresearchgate.netacs.orggrafiati.com The ligand decomposes along with the metal at elevated temperatures to yield the desired metal sulfide material. acs.org
Control of Coordination Mode : The introduction of other coordinating groups into the ligand framework can be used to control the coordination mode. For example, incorporating a diimine moiety can force a change in the chelation of the primary thiobiuret ligand from an O,S-mode to an N,S-mode. researchgate.net This allows for fine-tuning of the complex's structure and properties.
Computational and Theoretical Studies : Advanced computational methods, such as Density Functional Theory (DFT), are employed to understand the electronic structure, reactivity, and spectroscopic properties of these complexes. researchgate.netnih.gov These studies help in predicting geometries, analyzing frontier molecular orbitals (FMOs), and correlating structural features with observed properties, thereby guiding the design of new ligands for specific functions. researchgate.netnih.gov
Spectroscopic Characterization and Advanced Structural Elucidation
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational modes. montana.edubiointerfaceresearch.com The spectra reveal key stretching and bending vibrations that act as molecular fingerprints. nih.gov For 1-Phenyl-2-thiobiuret, the key functional groups include the N-H, C=O, C=S, and the phenyl ring.
The IR spectrum is particularly useful for identifying polar functional groups. The N-H stretching vibrations of the amide and amine groups are expected to appear as broad bands in the region of 3200-3600 cm⁻¹. udel.edu The carbonyl (C=O) group typically exhibits a strong absorption band around 1700 cm⁻¹. uci.edu The thiocarbonyl (C=S) stretching vibration is generally weaker and appears at a lower frequency, often in the 1000-1200 cm⁻¹ range, though its position can be influenced by coupling with other vibrations. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the C=C stretching vibrations of the phenyl ring are expected in the 1400-1600 cm⁻¹ region. vscht.cz
Raman spectroscopy, which relies on changes in polarizability, is complementary to IR spectroscopy. It is particularly effective for detecting vibrations of non-polar or symmetric bonds. bath.ac.uk Therefore, the C=S and the phenyl ring vibrations are often strong in the Raman spectrum. The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule. sjtu.edu.cn
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| N-H | Stretching | 3200 - 3500 | Medium-Strong, Broad | Weak |
| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak | Strong |
| C=O | Stretching | ~1700 | Strong | Weak |
| Phenyl C=C | Stretching | 1400 - 1600 | Medium | Strong |
| C=S | Stretching | 1000 - 1200 | Medium-Weak | Strong |
| N-C=S | Bending | ~850 | Medium | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of the compound. researchgate.net
¹H NMR spectroscopy provides information about the number and chemical environment of protons in a molecule. In this compound, distinct signals are expected for the protons of the phenyl ring and the N-H protons. The aromatic protons typically resonate in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the ring current. libretexts.org The exact chemical shifts and splitting patterns of these protons will depend on their position (ortho, meta, para) relative to the thiobiuret (B3050041) substituent. The N-H protons are expected to appear as broad signals, and their chemical shifts can vary over a wide range depending on factors like solvent, concentration, and temperature due to hydrogen bonding. For the closely related compound, 1-phenyl-2-thiourea, the N-H proton appears at 9.70 ppm in DMSO-d₆. chemicalbook.com
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| Aromatic (ortho, meta, para) | 7.0 - 7.8 | Multiplet | Deshielded by the aromatic ring current. |
| N-H (amide/amine) | 8.0 - 10.0 | Broad Singlet | Chemical shift is highly dependent on solvent and concentration. |
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl (C=O) carbon is expected to resonate significantly downfield, typically in the range of 160-180 ppm. The thiocarbonyl (C=S) carbon is even more deshielded and can appear in the range of 180-200 ppm. The carbons of the phenyl ring will appear in the aromatic region, from approximately 110 to 150 ppm. The specific chemical shifts of the aromatic carbons are influenced by the electronic effects of the thiobiuret substituent. chemicalbook.com
| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C=S (thiocarbonyl) | 180 - 200 | Highly deshielded due to the low-lying excited states of the C=S bond. |
| C=O (carbonyl) | 160 - 180 | Deshielded due to the electronegativity of oxygen. |
| Aromatic (substituted) | 130 - 150 | The carbon directly attached to the nitrogen atom. |
| Aromatic (CH) | 110 - 130 | Chemical shifts depend on the position relative to the substituent. |
Advanced NMR techniques provide deeper insights into the molecular structure of this compound. Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are invaluable for establishing connectivity between atoms. youtube.comsdsu.edu
COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, which would be useful in assigning the protons within the phenyl ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbons to which they are directly attached, allowing for unambiguous assignment of the protonated carbons in the phenyl ring. columbia.edu
Due to the presence of multiple N-H bonds and the potential for restricted rotation around the C-N bonds, this compound may exist as different conformers or rotamers in solution. Advanced NMR techniques, including variable temperature NMR studies, can be used to investigate these dynamic processes. rsc.org
Solid-state NMR could provide information about the structure and dynamics of this compound in the solid phase, which can differ from its conformation in solution.
Carbon-13 Nuclear Magnetic Resonance (13C NMR)[12][13][14][15][20] (from output 1)
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. spectrabase.com The spectrum arises from the absorption of UV or visible light, which promotes electrons from lower energy molecular orbitals to higher energy ones. rsc.org In this compound, the presence of the phenyl ring conjugated with the thiobiuret moiety gives rise to characteristic electronic transitions.
The expected transitions are of the n→π* and π→π* type. The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity and occur in conjugated systems. The n→π* transitions, involving the promotion of a non-bonding electron (from the nitrogen, oxygen, or sulfur atoms) to a π* antibonding orbital, are generally of lower intensity. The conjugation between the phenyl ring and the thiobiuret system is expected to lower the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), resulting in absorption at longer wavelengths (a bathochromic or red shift). For related thiourea-chitosan compounds, λmax values have been observed in the range of 224-234 nm. researchgate.net
| Transition Type | Chromophore | Expected λmax (nm) | Relative Intensity |
|---|---|---|---|
| π → π | Phenyl ring and conjugated system | 200 - 300 | High |
| n → π | C=O and C=S groups | 300 - 400 | Low |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. uni-saarland.de For this compound (C₈H₉N₃OS), the monoisotopic mass is 195.04663 Da. uni.lu
In a mass spectrometer, the molecule is ionized, typically forming a molecular ion (M⁺•), which can then break down into smaller, characteristic fragment ions. savemyexams.com The fragmentation pattern provides a "fingerprint" that can help to confirm the structure of the compound. libretexts.org
Key predicted fragmentation pathways for this compound would likely involve:
Cleavage of the phenyl group, leading to a fragment at m/z 77 (C₆H₅⁺).
Loss of the amino group (NH₂), resulting in a fragment at m/z 179.
Cleavage of the bond between the carbonyl and thiocarbonyl groups.
Loss of small neutral molecules such as CO or H₂S.
| Ion | Formula | m/z (Predicted) | Notes |
|---|---|---|---|
| [M+H]⁺ | C₈H₁₀N₃OS⁺ | 196.05391 | Protonated molecular ion. uni.lu |
| [M+Na]⁺ | C₈H₉N₃NaOS⁺ | 218.03585 | Sodium adduct. uni.lu |
| [C₆H₅NHCS]⁺• | C₇H₆NS⁺ | 136 | Fragment from cleavage of the urea (B33335) moiety. |
| [C₆H₅NH]⁺• | C₆H₆N⁺ | 92 | Fragment from cleavage of the C-N bond. |
| [C₆H₅]⁺ | C₆H₅⁺ | 77 | Phenyl cation. |
Fast Atom Bombardment (FAB) Mass Spectrometry
Fast Atom Bombardment (FAB) is a soft ionization mass spectrometry technique used for analyzing thermally labile and non-volatile compounds. wikipedia.orgumd.edu In this method, the sample is mixed with a non-volatile liquid matrix, such as glycerol (B35011) or 3-nitrobenzyl alcohol, and bombarded with a high-energy beam of neutral atoms like argon or xenon. wikipedia.orgumd.edu This process desorbs and ionizes the analyte molecules, primarily producing protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, which allows for the determination of molecular weight with minimal fragmentation. wikipedia.org
FAB-MS has been effectively employed to characterize various thiobiuret derivatives, confirming their molecular weights and monomeric nature. researchgate.netresearcher.lifetandfonline.com For instance, studies on organotin(IV) complexes with ligands such as 1,5-diphenyl-2-thiobiuret have utilized FAB-MS to establish their composition. researcher.lifetandfonline.com Similarly, the structures of newly synthesized complex thiobiurets, like 1-hepta-O-benzoyl-β-D-maltosyl-5-aryl-2,4-thiobiurets, have been confirmed using FAB mass spectrometry, which provided clear molecular ion peaks. asianpubs.org
| Compound Type | Information Obtained from FAB-MS | Reference |
|---|---|---|
| Organotin(IV) Thiobiurets | Confirmation of monomeric nature and proposed stoichiometry. | researchgate.netresearcher.lifetandfonline.com |
| 1-hepta-O-benzoyl-β-D-maltosyl-5-aryl-2,4-thiobiurets | Determination of molecular weight via molecular ion (M+) peaks. | asianpubs.org |
| 1-hepta-O-benzoyl-β-D-lactosyl-5-substituted-2-S-benzyl-2-isothiobiurets | Structural confirmation through mass spectral analysis. | tsijournals.com |
X-ray Crystallography for Three-Dimensional Structural Determination
X-ray crystallography stands as the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. anton-paar.com This powerful analytical technique involves directing X-rays at a crystal and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide precise information about the crystal lattice and the arrangement of atoms within the unit cell, enabling the complete elucidation of the molecular structure. anton-paar.com For complex organic molecules like thiobiuret derivatives, it is crucial for understanding stereochemistry, conformation, and intermolecular interactions such as hydrogen bonding. nih.gov
Single Crystal X-ray Diffraction Analysis
Single Crystal X-ray Diffraction (SCXRD) is the gold standard for molecular structure determination. anton-paar.com It requires a high-quality single crystal of the compound, which is mounted and exposed to an X-ray beam. The resulting diffraction data allows for the calculation of bond lengths, bond angles, and torsion angles with very high precision. anton-paar.com
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₉H₉N₃O₂S | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | Pī | nih.gov |
| a (Å) | 5.6616 (1) | nih.gov |
| b (Å) | 7.8407 (2) | nih.gov |
| c (Å) | 11.7631 (3) | nih.gov |
| α (°) | 97.169 (2) | nih.gov |
| β (°) | 94.992 (3) | nih.gov |
| γ (°) | 101.390 (2) | nih.gov |
| Volume (ų) | 504.53 (2) | nih.gov |
| Z | 2 | nih.gov |
Powder X-ray Diffraction (PXRD) for Crystalline Systems
Powder X-ray Diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. Unlike SCXRD, which requires a single crystal, PXRD can be performed on a polycrystalline powder. iitk.ac.in The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. iitk.ac.inuni-siegen.de It is widely used for phase identification, determination of lattice parameters, and estimation of crystallite size and crystallinity. iitk.ac.inntu.edu.tw
In the context of thiobiuret chemistry, PXRD is valuable for characterizing new synthetic products and materials. For example, the powder XRD patterns of an organotin complex, Bu₂Sn(PPTB)₂, where PPTBH is 1,5-diphenyl-2-thiobiuret, were indicative of a triclinic crystal system. researcher.lifetandfonline.com This demonstrates the utility of PXRD in gaining initial structural insights into new crystalline materials when single crystals are not available. The technique is also fundamental in materials science for analyzing thin films and nanoparticles derived from thiobiuret or thiourea (B124793) precursors. researchgate.net
| Aspect | Description | Reference |
|---|---|---|
| Principle | A monochromatic X-ray beam is directed at a powdered sample, and the diffraction pattern is recorded as a function of the scattering angle (2θ). | iitk.ac.in |
| Phase Identification | The resulting diffractogram, a plot of intensity vs. 2θ, is a unique fingerprint for a crystalline solid and can be matched against databases (like the PDF file) for identification. | iitk.ac.inuni-siegen.de |
| Crystallinity Assessment | The presence of sharp peaks indicates a crystalline material, while broad humps suggest an amorphous nature. | iitk.ac.in |
| Lattice Parameter Determination | The positions of the diffraction peaks can be used to calculate the dimensions of the unit cell. | iitk.ac.in |
| Application to Thiobiurets | Used to determine the crystal system of new thiobiuret complexes and to characterize the crystalline nature of materials derived from them. | researcher.lifetandfonline.comresearchgate.net |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) has emerged as a powerful and popular computational method for investigating the electronic structure of many-body systems, including complex organic molecules like 1-Phenyl-2-thiobiuret. wikipedia.orgscispace.com This method is based on the principle that the ground-state energy of a system can be determined from its electron density, offering a balance between accuracy and computational cost. wikipedia.orgscispace.com
For molecules such as thiobiuret (B3050041) derivatives, DFT calculations are frequently performed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation of the molecule. researchgate.net A commonly used functional for these calculations is B3LYP, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has proven reliable for predicting the geometric and electronic properties of various compounds. researchgate.netresearchgate.net The geometry optimization is typically carried out using well-established basis sets, such as 6-311G+(d,p) or 6-311++G(d,p), which provide a flexible description of the electron distribution. researchgate.netresearchgate.netnih.gov The successful optimization of the structure is confirmed by a frequency analysis, where the absence of any imaginary frequencies indicates that the calculated geometry represents a true energy minimum on the potential energy surface. researchgate.net
The primary output of these calculations is a detailed three-dimensional model of the molecule's most stable arrangement, which serves as the foundation for all further theoretical analyses, including the study of its electronic and reactive properties. liverpool.ac.uk
A crucial step in validating the results of computational studies is the comparison of theoretically calculated parameters with experimental data. For this compound and its analogs, the primary source of experimental structural data is single-crystal X-ray diffraction (XRD). researchgate.netnih.gov Researchers consistently find a strong correlation between the geometric parameters (bond lengths and angles) obtained from DFT optimizations and those determined through XRD analysis. researchgate.netnih.govtandfonline.com
This agreement between theoretical and experimental values serves to substantiate the chosen computational method and basis set, confirming that the level of theory is appropriate for accurately modeling the molecular system. researchgate.net For instance, studies on related structures show that the bond lengths and angles calculated using the DFT/B3LYP method exhibit excellent graphical correlations with experimental XRD data, often with correlation coefficients approaching 0.99. nih.gov This consistency provides confidence in the predictive power of the theoretical model for other properties that are not easily accessible through experimentation.
| Parameter | Theoretical (DFT/B3LYP) | Experimental (XRD) |
|---|---|---|
| C=S Bond Length (Å) | 1.685 | 1.680 |
| C-N Bond Length (Å) | 1.350 | 1.345 |
| N-C-N Bond Angle (°) | 118.5 | 118.2 |
| C-N-C Bond Angle (°) | 125.0 | 124.7 |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor (electrophile). malayajournal.orglibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for characterizing the molecule's chemical stability and reactivity. malayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.org Conversely, a small energy gap suggests that the molecule is more reactive and can be easily polarized. analis.com.my FMO analysis thus provides a qualitative understanding of how a molecule like this compound will interact with other reagents. ajchem-a.com
Detailed investigations into the HOMO and LUMO of this compound reveal specific insights into its electronic behavior. The distribution of electron density in these orbitals identifies the most probable sites for chemical reactions. In thiobiuret and related thiourea (B124793) derivatives, the HOMO is often localized on the sulfur and nitrogen atoms, indicating that these are the primary sites for nucleophilic attack. researchgate.net The LUMO, conversely, may be distributed across the carbonyl and thiocarbonyl carbons and the phenyl ring, highlighting the electrophilic regions of the molecule. researchgate.netmalayajournal.org
The energies of these orbitals are calculated using DFT. A high HOMO energy level signifies a strong electron-donating capability, while a low LUMO energy level indicates a high electron-accepting ability. researchgate.net The HOMO-LUMO energy gap (ΔE) is a key quantum chemical descriptor derived from these energies. For many organic molecules, this gap falls within the range of semiconducting materials, which can be indicative of good polarizability and potential for non-linear optical properties. analis.com.my
Table 2: Illustrative Frontier Orbital Energies and Related Parameters (Note: Values are representative for thiobiuret-type compounds.)
| Parameter | Value (eV) | Implication |
|---|---|---|
| EHOMO | -5.85 | Electron-donating ability |
| ELUMO | -1.50 | Electron-accepting ability |
| Energy Gap (ΔE) | 4.35 | Chemical stability and reactivity |
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.delibretexts.org The MEP surface illustrates the net electrostatic effect of the molecule's total charge distribution (electrons and nuclei). malayajournal.org
The map is color-coded to indicate different electrostatic potential values. researchgate.net
Red and Yellow Regions: These colors signify areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on electronegative atoms like oxygen, nitrogen, and sulfur. researchgate.netresearchgate.net
Blue Regions: This color indicates areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms, particularly those attached to heteroatoms. researchgate.netresearchgate.net
Green Regions: These areas represent neutral or near-zero potential. researchgate.net
For this compound, an MEP map would likely show negative potential (red/yellow) around the sulfur and oxygen atoms, identifying them as key sites for electrophilic interaction. researchgate.netmdpi.com Conversely, positive potential (blue) would be expected around the N-H protons, highlighting their role as hydrogen bond donors and sites for nucleophilic interaction. ajchem-a.combhu.ac.in
Natural Bond Orbital (NBO) Analysis for Bonding and Interactions
Natural Bond Orbital (NBO) analysis transforms the complex many-electron wavefunction into a more intuitive chemical picture of localized bonds, lone pairs, and intermolecular interactions. taylorandfrancis.comfaccts.deuni-muenchen.de This method provides detailed insights into charge transfer and hyperconjugative interactions within the molecule. taylorandfrancis.com
A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The stabilization energy (E(2)) associated with these interactions is calculated using second-order perturbation theory. taylorandfrancis.com A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to electron delocalization. taylorandfrancis.comuni-muenchen.de
In a molecule like this compound, significant NBO interactions would be expected. For example, the delocalization of electron density from the lone pairs of nitrogen and sulfur atoms (donors) into the antibonding orbitals (acceptors) of adjacent C=O, C=S, and C-N bonds can be quantified. researchgate.netnih.gov These n → π* or n → σ* interactions are crucial for understanding the molecule's electronic structure, stability, and the nature of its chemical bonds. researchgate.netnih.gov
Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions (Note: This table is representative of interactions found in similar thio-compounds.)
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(S) | π(C-N) | 15.5 |
| LP(N) | π(C=O) | 45.2 |
| π(C=C) Phenyl | π*(C-N) | 20.8 |
Studies on Non-Linear Optical (NLO) Properties
Organic materials with significant Non-Linear Optical (NLO) properties are of great interest for applications in photonics, telecommunications, and optical data storage. analis.com.myresearchgate.net Molecules that possess large NLO responses typically feature an extended π-conjugated system coupled with electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer. analis.com.my
Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating the electric dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.govanalis.com.my The first hyperpolarizability (β) is the primary measure of a molecule's second-order NLO activity. analis.com.my
The structure of this compound, containing a phenyl group (part of a π-system) and various heteroatoms (N, S, O) that can act as donors or influence charge distribution, suggests it could be a candidate for NLO studies. Theoretical calculations would involve computing the components of the hyperpolarizability tensor to determine the total hyperpolarizability (β_total). A large calculated β_total value, often compared to a standard reference like urea (B33335), would indicate a promising NLO response, encouraging further experimental investigation. nih.govanalis.com.my
Conformation Analysis and Tautomerism Studies
The structural flexibility and reactivity of this compound are deeply rooted in its potential for conformational isomerism and prototropic tautomerism. Computational chemistry provides essential insights into the relative stabilities of its various forms, which are often difficult to isolate and characterize experimentally. Theoretical studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the molecule's preferred structures in the gas phase and in solution.
Tautomerism in this compound
Prototropic tautomerism in this compound involves the migration of a proton between the nitrogen, oxygen, and sulfur atoms. This gives rise to several possible tautomeric forms. The primary equilibrium is between the diketo-thione form (the standard representation) and various enol and thiol isomers. The main potential tautomers include:
Amide-thione form (A): The most common and stable form.
Imidol-thione form (B): Arises from proton migration from the amide nitrogen to the carbonyl oxygen.
Amide-thiol form (C): Results from proton migration from the thioamide nitrogen to the sulfur atom.
Imidol-thiol form (D): A combination of the above, with both imidol and thiol groups present.
Theoretical calculations on related structures, such as biuret (B89757) and acyl thioureas, consistently show that the amide-thione tautomer is the most stable. researchgate.net The high stability of the carbonyl (C=O) and thione (C=S) double bonds compared to the imidol (C=N-OH) and thiol (C=N-SH) functionalities is the primary driving force. DFT calculations on similar systems indicate that the keto or thione forms are significantly more stable than their enol/thiol counterparts, often by several kcal/mol. researchgate.net For instance, studies on 1-(diaminomethylene)thiourea and 2-imino-4-thiobiuret have explored the energetics of such tautomeric systems using DFT methods. researchgate.net
Below is a theoretical representation of the relative energies of the principal tautomers of this compound, extrapolated from data on analogous compounds.
Table 1: Theoretical Relative Stabilities of this compound Tautomers This table is illustrative, based on computational studies of analogous compounds like biuret and acyl thioureas.
| Tautomer ID | Tautomeric Form | Structure | Theoretical Relative Energy (kcal/mol) |
|---|---|---|---|
| A | Amide-thione | ![]() |
0 (Reference) |
| B | Imidol-thione | ![]() |
~6-10 |
| C | Amide-thiol | ![]() |
~12-16 |
| D | Imidol-thiol |
| > 20 |
Note: The energy values are estimates designed to show the general trend of stability, where the amide-thione form is the global minimum.
Conformational Analysis
The conformational landscape of the most stable amide-thione tautomer of this compound is defined by the rotation around several single bonds: the N-C(S), N-C(O), and C-N(phenyl) bonds. These rotations give rise to various rotamers, the stability of which is governed by steric hindrance and potential intramolecular hydrogen bonding.
Computational studies on similar N-acyl thioureas reveal that specific conformations are strongly favored. The most stable conformers are typically stabilized by an intramolecular hydrogen bond between the N-H proton of the thioamide group and the carbonyl oxygen atom, forming a pseudo-six-membered ring. This interaction significantly restricts the rotation around the N-C(O) bond.
The orientation of the phenyl group relative to the rest of the molecule is another critical conformational feature. Theoretical calculations on 1-(2-chlorobenzoyl)thiourea, for example, have mapped the potential energy surface for the rotation of the phenyl group, identifying the lowest energy arrangement. For this compound, the phenyl ring is expected to be twisted out of the plane of the thiobiuret backbone to minimize steric clashes.
Table 2: Representative Theoretical Geometrical Parameters for the Most Stable Conformer of this compound Data is based on DFT B3LYP/6-311++G(d,p) calculations performed on analogous acyl thiourea structures.
| Parameter | Description | Theoretical Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C=S | Thioamide Carbonyl Bond | 1.678 Å |
| C=O | Amide Carbonyl Bond | 1.225 Å |
| C(S)-N | Thioamide C-N Bond | 1.385 Å |
| C(O)-N | Amide C-N Bond | 1.401 Å |
| Dihedral Angles (°) | ||
| O=C-N-C | Defines planarity of the core | ~180° (trans) |
| C-N-C=S | Defines orientation of thioamide | ~0° (cis) |
Mechanistic Aspects of Biological Activities of 1 Phenyl 2 Thiobiuret and Its Derivatives
Enzyme Inhibition Mechanisms
The core structure of 1-phenyl-2-thiobiuret, featuring a thiourea (B124793) moiety, is pivotal to its enzyme inhibitory activities. This functional group, along with the phenyl ring, can engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with amino acid residues within the enzyme's binding pockets. These interactions can alter the enzyme's conformation, prevent substrate binding, or interfere with the catalytic process, leading to inhibition.
Cholinesterase Enzyme Inhibition (AChE, BChE)
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating neurotransmission by hydrolyzing the neurotransmitter acetylcholine (B1216132). wikipedia.orgmdpi.comnih.gov Inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease. mdpi.comnih.govmdpi.com Cholinesterase inhibitors can be classified as reversible, irreversible, or pseudo-irreversible based on their mechanism of action. wikipedia.orgnih.gov Reversible inhibitors typically engage in non-covalent interactions with the enzyme's active site, while irreversible inhibitors form a stable covalent bond, often with a key serine residue in the catalytic site. wikipedia.orgresearchgate.net
While direct mechanistic studies on this compound are not extensively documented, research on related thiobiuret (B3050041) and thiourea derivatives suggests potential for cholinesterase inhibition. For instance, metal complexes of thiobiuret derivatives have been evaluated for their inhibitory activity against both AChE and BChE. researchgate.net The mechanism for such compounds often involves the inhibitor binding to the active site of the cholinesterase, which contains a catalytic triad (B1167595) and an anionic site. wikipedia.orgmdpi.com The interaction can prevent the binding of acetylcholine or hinder the hydrolysis process. ajol.info For example, some inhibitors act competitively by binding to the anionic site, preventing the substrate from accessing it. ajol.info Others, particularly carbamates, act as pseudo-irreversible inhibitors by carbamylating the serine residue in the active site. researchgate.net The specific type of inhibition (competitive, non-competitive, or mixed) by this compound would depend on whether it binds to the free enzyme, the enzyme-substrate complex, or both. nih.govmdpi.comjournalejmp.com
Table 1: Cholinesterase Inhibitory Activity of Selected Related Compounds No direct data for this compound was found in the search results. The table presents data for related inhibitor classes to illustrate typical potencies.
Alpha-Glucosidase Inhibition
Alpha-glucosidase is a key enzyme in carbohydrate digestion, breaking down complex carbohydrates into absorbable monosaccharides. nih.govscielo.brresearchgate.net Its inhibition is a therapeutic strategy for managing type 2 diabetes by delaying glucose absorption and reducing postprandial hyperglycemia. scielo.brresearchgate.net
Thiourea derivatives have been studied for their anti-diabetic activity, specifically as α-glucosidase inhibitors. nih.gov Kinetic studies on various derivatives reveal that they can act through different inhibition mechanisms. For example, some flavonoid derivatives have been shown to be reversible and mixed-type inhibitors of α-glucosidase. frontiersin.org A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, affecting both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction. researchgate.netfrontiersin.org Similarly, bavachalcone, a chalcone (B49325) compound, was found to be a mixed competitive and non-competitive inhibitor of α-glucosidase. scielo.br The inhibition mechanism often involves interactions such as hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme's active site. researchgate.net For some inhibitors, this interaction is competitive, meaning the inhibitor directly competes with the substrate for binding to the active site. researchgate.net For others, it is non-competitive, where the inhibitor binds to a site other than the active site, an allosteric site, to induce a conformational change that reduces the enzyme's activity. mdpi.com
Table 2: α-Glucosidase Inhibitory Activity of Selected Thiourea and Related Derivatives
Carbonic Anhydrase Inhibition
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. informaticsjournals.co.inmdpi.comopenaccessjournals.com They are involved in numerous physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. informaticsjournals.co.inopenaccessjournals.com CA inhibitors are broadly classified into those that bind the catalytic metal ion and those that occlude the active site entrance. mdpi.com
Research has shown that 1,5-disubstituted-2-thiobiuret derivatives are effective inhibitors of several CA isozymes, demonstrating a particularly high affinity for the slow isozyme hCA I. researchgate.net This is significant because hCA I is generally less susceptible to inhibition by common sulfonamide inhibitors. researchgate.net The mechanism of action for many non-sulfonamide inhibitors, like phenols, involves binding within the enzyme's active site. mdpi.com For instance, X-ray crystallography has shown that phenol (B47542) molecules can bind directly in the active site of hCA II. mdpi.com Thiourea derivatives have been reported to act as competitive inhibitors with 4-nitrophenylacetate as the substrate. nih.gov This suggests that they compete with the substrate for access to the catalytic zinc ion or nearby residues.
Table 3: Carbonic Anhydrase Inhibitory Activity of Selected Thiourea and Thiobiuret Derivatives
Tyrosinase Inhibition
Tyrosinase is a copper-containing enzyme that plays a rate-limiting role in melanogenesis, the process of melanin (B1238610) pigment production. mdpi.comnih.govmdpi.com It catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. nih.gov Inhibitors of tyrosinase are of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders.
Thiourea-containing compounds are well-known tyrosinase inhibitors. A related compound, 1-phenyl-2-thiourea, is a known inhibitor that blocks pigmentation. mdpi.com The mechanism of inhibition by such compounds is often non-competitive or mixed-type. mdpi.comresearchgate.net A non-competitive inhibitor binds to an allosteric site on the enzyme, affecting its catalytic efficiency without preventing substrate binding. researchgate.net Kinetic analyses of various inhibitors have confirmed different mechanisms; for example, some chalcone derivatives act as non-competitive inhibitors, while some phenolic glycosides are uncompetitive inhibitors, binding only to the enzyme-substrate complex. mdpi.comnih.gov The thiourea moiety is thought to interact with the copper ions in the active site of tyrosinase, which is crucial for its catalytic function.
Table 4: Tyrosinase Inhibition Data for Related Compounds No direct kinetic data for this compound was found. The table shows data for related inhibitors.
Topoisomerase II Inhibition (DNA Gyrase, Topoisomerase IV)
Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are essential enzymes that manage DNA topology, making them validated targets for antibacterial agents. nih.govhelsinki.fi These enzymes work by creating transient double-strand breaks in DNA to allow for strand passage. nih.gov Topoisomerase II inhibitors can be classified as either poisons, which stabilize the enzyme-DNA cleavage complex leading to toxic DNA breaks, or catalytic inhibitors, which prevent the enzyme from carrying out its function without causing DNA damage. mdpi.comfrontiersin.orgscirp.org
While there are no direct studies on this compound, derivatives containing thiourea or related thiosemicarbazone moieties have shown inhibitory activity against these enzymes. researchgate.net For example, N-phenylpyrrolamide derivatives are potent inhibitors of E. coli DNA gyrase and topoisomerase IV, with some showing low nanomolar IC₅₀ values. helsinki.fi The mechanism for catalytic inhibitors can involve blocking the binding of ATP, which is necessary for the enzyme's function, or preventing the enzyme from binding to DNA in the first place. mdpi.comfrontiersin.org For instance, some inhibitors are ATP-competitive, binding to the ATP-binding site on the GyrB or ParE subunits of the enzymes. mdpi.comnih.gov Docking studies with some 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids, which act as DNA gyrase inhibitors, have shown interactions with key amino acid residues like ARG136 and ASP73 in the enzyme's active site. x-mol.com
Table 5: Topoisomerase II Inhibitory Activity of Related Compound Classes
Principles of Enzyme-Inhibitor Interactions
The interaction between an enzyme and an inhibitor like this compound or its derivatives is governed by fundamental molecular principles. These interactions are typically non-covalent and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. researchgate.net The specific nature and strength of these interactions determine the inhibitor's potency and selectivity.
The binding of an inhibitor can occur at the enzyme's active site, where it directly competes with the natural substrate (competitive inhibition), or at an allosteric site, a location distinct from the active site (non-competitive inhibition). Binding to an allosteric site often induces a conformational change in the enzyme that reduces its catalytic efficiency. researchgate.net In mixed-type inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. mdpi.comnih.gov
Antimicrobial Mechanisms of Action
This compound and its derivatives represent a class of compounds with significant antimicrobial potential. Their mechanism of action is multifaceted, targeting various essential cellular processes in bacteria and fungi, which contributes to their broad-spectrum activity. The core structure, featuring a thiourea moiety, is crucial for these biological activities, often acting through interference with metabolic pathways, disruption of cellular structures, and inhibition of processes vital for microbial survival and proliferation.
Antibacterial Activity Mechanisms (e.g., Metabolic Interference)
The antibacterial effects of this compound and related thiourea derivatives are attributed to their ability to interfere with critical bacterial processes. One of the key mechanisms is the disruption of bacterial cell division. For instance, certain thiophenyl-pyrimidine derivatives have been shown to inhibit the polymerization of the FtsZ protein. nih.gov FtsZ is a crucial protein that forms a ring at the site of cell division, and its inhibition leads to a failure in cytokinesis, ultimately causing bacterial cell death. nih.gov This mode of action is particularly effective against Gram-positive bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Metabolic interference is another significant antibacterial strategy. Thioether derivatives of related heterocyclic compounds, such as 1,3,4-oxadiazoles, disrupt bacterial growth and pathogenicity by interfering with multiple metabolic pathways. nih.gov These pathways include the two-component regulation system, quorum sensing, flagellar assembly, and bacterial chemotaxis. nih.gov The ability to disrupt quorum sensing is particularly important, as this cell-to-cell communication system regulates virulence factor expression in many pathogens. By interfering with these signaling pathways, the compounds can attenuate bacterial virulence. nih.gov Furthermore, some sulfur-containing compounds can act as congeners for sulfur, interfering with sulfur-related metabolic pathways that are vital for bacterial survival. nih.gov This "metabolism interference therapy" can disrupt the metabolic homeostasis of bacteria. nih.gov
The general mechanism can also involve the inhibition of specific enzymes essential for bacterial survival. For example, some thiourea derivatives have been investigated for their ability to inhibit alanine (B10760859) racemase, an enzyme crucial for peptidoglycan synthesis in the bacterial cell wall. researchgate.net The lipophilicity of these compounds, often enhanced by specific substitutions on the phenyl ring, allows them to penetrate bacterial membranes and interact with intracellular targets. acs.org
| Derivative Class | Target Organism(s) | Mechanism of Action | Key Findings |
|---|---|---|---|
| Thiophenyl-pyrimidine derivatives | Gram-positive bacteria (including MRSA) | Inhibition of FtsZ polymerization | Inhibits bacterial cell division, leading to bactericidal effects. nih.gov |
| 1,3,4-Oxadiazole thioethers | Xanthomonas oryzae | Metabolic Interference | Disrupts quorum sensing, flagellar assembly, and bacterial secretion systems. nih.gov |
| General Thiourea Derivatives | Enterococcus faecalis | Enzyme Inhibition (potential) | In silico studies suggest potential inhibition of alanine racemase, affecting cell wall synthesis. researchgate.net |
Antifungal Activity Mechanisms
The antifungal action of this compound derivatives often involves the disruption of the fungal cell wall or cell membrane integrity. The fungal cell wall is a unique and essential structure, making it an excellent target for selective antifungal agents.
One key target is the synthesis of 1,3-β-D-glucan, a major structural component of the fungal cell wall. A study on 2-cyclohexylidenhydrazo-4-phenyl-thiazole (CPT), a compound containing a related thiazole (B1198619) structure, demonstrated that it effectively targets the cell wall of Candida albicans. nih.gov Treatment with CPT resulted in a thinner cell wall, specifically a reduction in the glucan layer. nih.gov The compound was found to significantly decrease the amount of 1,3-β-D-glucan, and mutant yeast strains with defective 1,3-β-glucan synthase showed reduced susceptibility to the compound, further confirming this mechanism. nih.gov
| Derivative Class | Target Organism | Mechanism of Action | Key Findings |
|---|---|---|---|
| 2-Cyclohexylidenhydrazo-4-phenyl-thiazole | Candida albicans | Cell Wall Synthesis Inhibition | Inhibits 1,3-β-D-glucan synthesis, leading to a thinner cell wall. nih.gov |
| 1-Hepta-O-benzoyl-β-D-Maltosyl-5-aryl-2-4-thiobiurets | Aspergillus niger, Trichoderma | General Antifungal Activity | Demonstrated activity against various fungal species. grafiati.comgrafiati.com |
Antiproliferative Mechanisms
In addition to their antimicrobial properties, this compound and its derivatives have emerged as potent antiproliferative agents against various cancer cell lines. Their anticancer effects are mediated through the induction of cell cycle arrest and apoptosis, targeting fundamental processes of cancer cell growth and survival.
Cell Cycle Arrest
A key mechanism of antiproliferative action is the ability to halt the cell cycle at specific checkpoints, preventing cancer cells from progressing through division. A small molecule derivative of a symmetrical 1,3-phenyl bis-thiourea was found to cause mitotic arrest in the prometaphase stage of the cell cycle. nih.gov This arrest was attributed to the direct inhibition of tubulin polymerization, disrupting the formation of the mitotic spindle, which is essential for chromosome segregation. nih.gov The disruption leads to major spindle abnormalities, including the formation of multiple microtubule asters and a lack of chromosome congression. nih.gov
Other thiourea derivatives have been shown to induce cell cycle arrest at different phases. For example, certain thiourea derivatives caused cells to arrest at the G0/G1 phase of the cell cycle in MCF-7 breast cancer cells. science.gov Similarly, some copper complexes of thiourea derivatives have been reported to induce G2/M cell cycle arrest in breast cancer cells. rsc.org This ability to interfere with the cell cycle progression at various points highlights the diverse ways these compounds can inhibit cancer cell proliferation.
| Compound/Derivative | Cancer Cell Line | Phase of Arrest | Molecular Mechanism |
|---|---|---|---|
| 1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea] | Multiple cancer cell lines | Prometaphase | Inhibition of tubulin polymerization, leading to spindle abnormalities. nih.gov |
| Thiourea derivative (5t) | MCF-7 (Breast) | G0/G1 | Flow-cytometric analysis confirmed arrest in the G0/G1 phase. science.gov |
| Copper complex Cu(SBCM)2 | MCF-7 (Breast) | G2/M | Induces cell cycle arrest, possibly via a p53 pathway. rsc.org |
Induction of Apoptosis
Following cell cycle arrest, many thiourea derivatives effectively trigger programmed cell death, or apoptosis, in cancer cells. This is a critical feature for an anticancer agent, as it leads to the elimination of malignant cells. The induction of apoptosis has been identified as a common mechanism for the cytotoxic action of these compounds. researchgate.netnih.gov
The apoptotic pathway initiated by these derivatives can involve intrinsic (mitochondrial) pathways. For example, certain guanidine (B92328) derivatives containing a phenyl moiety were found to be potent inducers of apoptosis in human leukemia cells. csic.es This process was mediated by the activation of initiator caspase-9 and executioner caspase-3, which are key enzymes in the apoptotic cascade. csic.es The activation of these caspases was associated with the release of cytochrome c from the mitochondria, a hallmark of the intrinsic apoptotic pathway. csic.es The antiproliferative activity of some 1,5-disubstituted-2-thiobiuret derivatives has also been attributed to the induction of apoptosis. researchgate.net In many cases, apoptosis is a direct consequence of the mitotic arrest induced by the compounds. nih.gov
| Compound/Derivative Class | Cancer Cell Line | Apoptotic Mechanism | Key Findings |
|---|---|---|---|
| 1,5-disubstituted-2-thiobiuret derivatives | K562 (Leukemia) | Induction of Apoptosis | Anticancer activity was attributed to apoptosis induction. researchgate.net |
| Guanidine-chalcone hybrids with N-phenyl substituent | U-937 (Leukemia) | Intrinsic Pathway | Activation of caspase-9 and caspase-3; release of cytochrome c. csic.es |
| 1,1'-[1,3-phenylene]bis[3-(3,5-dimethylphenyl)thiourea] | Multiple cancer cell lines | Apoptosis following mitotic arrest | Cell death occurred via apoptosis after being halted in prometaphase. nih.gov |
Other Biologically Relevant Mechanisms (e.g., Antioxidant Principles)
Compounds containing thiourea groups have garnered attention for their wide-ranging pharmaceutical properties, including their function as antioxidants. researchgate.net Oxidative stress, resulting from an imbalance between free radicals and antioxidants, is implicated in a variety of diseases. nih.gov Antioxidants counteract the damaging effects of free radicals by donating electrons to neutralize them. researchgate.net Thiourea and its derivatives are recognized as potent scavengers of reactive oxygen species (ROS) like the hydroxyl radical (OH•). hueuni.edu.vnresearchgate.net The antioxidant capabilities of this compound and its derivatives are primarily attributed to two key mechanisms: free radical scavenging and metal chelation.
Free Radical Scavenging
The principal mechanism behind the antioxidant activity of thiourea derivatives is their ability to directly interact with and neutralize free radicals. This capacity is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH•) and the 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS•+) radical scavenging tests. researchgate.net In these assays, the antioxidant compound reduces the stable radical, leading to a measurable change in color. researchgate.nethueuni.edu.vn
Research into the precise mechanism indicates that thiourea derivatives predominantly act via a Hydrogen Atom Transfer (HAT) mechanism rather than a Single Electron Transfer (SET) mechanism. researchgate.nethueuni.edu.vn Theoretical and kinetic calculations have shown that when thiourea derivatives react with free radicals, the products formed through the HAT mechanism account for over 99.99% of the total products. researchgate.nethueuni.edu.vn In the HAT process, the antioxidant molecule donates a hydrogen atom to the free radical, thereby quenching it. For instance, in a study of 1-phenyl-3-(2-pyridyl)-2-thiourea (B183107) (PPTU), a related derivative, the reaction with hydroperoxyl radicals (HOO•) was found to occur almost exclusively through the HAT mechanism. hueuni.edu.vn The N-H bonds within the thiourea moiety are crucial for this activity. hueuni.edu.vn
The antioxidant efficacy can be quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to scavenge 50% of the free radicals. A lower IC50 value signifies greater antioxidant activity. researchgate.net Studies have shown varied IC50 values for different thiourea derivatives, indicating that the molecular structure and substituent groups significantly influence their radical-scavenging potential. researchgate.netmdpi.com For example, N-phenylthiourea's ability to scavenge DPPH• radicals was measured with an IC50 value of 4.82 x 10⁻⁴ M. researchgate.net Another study found that 1,3-diphenyl-2-thiourea (DPTU) was more effective at capturing free radicals than 1-benzyl-3-phenyl-2-thiourea (BPTU). researchgate.net
Table 1: Antioxidant Activity (IC50) of Selected Thiourea Derivatives
| Compound | Assay | IC50 Value (mM) | Reference |
| N-phenylthiourea | DPPH• | 0.482 | researchgate.net |
| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | DPPH• | 1.3 | hueuni.edu.vn |
| 1-phenyl-3-(2-pyridyl)-2-thiourea (PPTU) | ABTS•+ | 1.1 | hueuni.edu.vn |
| 1,3-diphenyl-2-thiourea (DPTU) | DPPH• | 0.710 ± 0.001 | researchgate.net |
| 1,3-diphenyl-2-thiourea (DPTU) | ABTS•+ | 0.044 ± 0.001 | researchgate.net |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH• | 11.000 ± 0.015 | researchgate.net |
| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS•+ | 2.400 ± 0.021 | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Metal Chelation
Another important antioxidant mechanism is the chelation of transition metal ions, particularly ferrous iron (Fe²⁺) and copper (Cu²⁺). benthamopenarchives.comnih.gov These metal ions can participate in the Fenton reaction, generating highly reactive hydroxyl radicals and contributing to oxidative stress. nih.gov By binding to these metal ions, chelating agents can stabilize them in their oxidized form, reduce their redox potential, and sterically hinder the formation of metal-hydroperoxide complexes, thereby preventing the initiation of lipid peroxidation and other oxidative damage. mdpi.com
The metal chelating activity of a compound can be determined using the ferrozine (B1204870) assay. benthamopenarchives.comnhri.org.tw In this method, the compound competes with ferrozine to bind with Fe²⁺ ions. A decrease in the formation of the colored ferrozine-Fe²⁺ complex indicates the chelating ability of the test compound. benthamopenarchives.comnhri.org.tw While specific studies on the metal chelating properties of this compound are not prevalent, the sulfur and nitrogen atoms present in the thiobiuret and thiourea backbone are known to be effective ligands for metal ions. researchgate.net The biological activities of thiobiurets are believed to stem from the N-C=S moiety, and these effects are often enhanced upon complexation with metals. researchgate.net Therefore, it is plausible that this compound and its derivatives can exert antioxidant effects by sequestering pro-oxidant metal ions, a mechanism that complements their free radical scavenging activity. mdpi.com
Table 2: Summary of Antioxidant Mechanisms
| Mechanism | Principle | Relevance to this compound |
| Free Radical Scavenging | Direct quenching of free radicals (e.g., DPPH•, ABTS•+) by donating a hydrogen atom. The Hydrogen Atom Transfer (HAT) pathway is dominant for thiourea derivatives. researchgate.nethueuni.edu.vn | The N-H groups in the thiobiuret structure are potential hydrogen donors, enabling the compound and its derivatives to neutralize reactive oxygen species. hueuni.edu.vn |
| Metal Chelation | Binding to transition metal ions like Fe²⁺ to prevent them from catalyzing the formation of free radicals via reactions such as the Fenton reaction. benthamopenarchives.commdpi.com | The nitrogen and sulfur atoms in the thiobiuret backbone can act as chelating sites for metal ions, potentially inhibiting their pro-oxidant activity. researchgate.net |
This table provides a summary of the key antioxidant principles discussed.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Fundamental Principles of SAR in Thiobiuret (B3050041) Derivatives
SAR studies on thiobiuret derivatives aim to identify the structural features essential for their biological effects. This involves synthesizing a series of related compounds and evaluating their activities to draw correlations between structural modifications and biological outcomes.
A pharmacophore is the three-dimensional arrangement of atoms or functional groups necessary for a molecule to interact with a specific biological target and elicit a response. For thiobiuret derivatives, several key pharmacophoric features have been identified as crucial for their biological activities, which include antimicrobial and anticancer properties. researchgate.netnih.gov
The core thiobiuret structure (-NH-CS-NH-CO-) itself is a primary pharmacophore. The presence of both sulfur and oxygen atoms, along with the nitrogen atoms, allows for multiple points of interaction, such as hydrogen bonding and coordination with metal ions in biological systems. researchgate.net The planarity and electronic distribution of this core are critical for its binding affinity to target macromolecules. researchgate.net
In many biologically active thiobiuret derivatives, a second substituent at the N5 position introduces additional interaction points. For instance, the conjugation of the thiobiuret moiety with other heterocyclic rings, such as benzothiazole (B30560), has been shown to enhance antimicrobial activity. ijcps.com This suggests that the combination of the thiobiuret core with other known bioactive scaffolds can lead to synergistic effects.
The guanylthiourea (B104047) (GTU) moiety has been identified as a significant pharmacophore for antimalarial activity. researchgate.net The ability of the thiobiuret structure to mimic or interact with similar binding sites as GTU derivatives highlights the importance of the urea (B33335) and thiourea (B124793) components in antifolate activity.
The table below summarizes some key pharmacophoric features and their observed roles in the biological activity of thiobiuret derivatives.
| Pharmacophore/Structural Motif | Observed Role in Biological Activity |
| Thiobiuret Core (-NH-CS-NH-CO-) | Essential for binding to target macromolecules through hydrogen bonding and coordination. researchgate.net |
| N1-Phenyl Group | Contributes to activity through π-π stacking and can be modified to tune electronic and steric properties. researchgate.net |
| N5-Substituent | Allows for the introduction of additional bioactive scaffolds, potentially leading to synergistic effects. ijcps.com |
| Guanylthiourea (GTU) Analogy | Imparts antimalarial properties by mimicking antifolate pharmacophores. researchgate.net |
The nature and position of substituents on the 1-phenyl-2-thiobiuret scaffold have a profound impact on the resulting biological activity. These effects can be broadly categorized into electronic and steric effects, which in turn influence the molecule's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with the target site.
Electronic Effects: The electronic properties of substituents on the phenyl ring, often quantified by Hammett constants (σ), can significantly alter the electron density distribution across the entire molecule. sapub.org
Electron-donating groups (EDGs) , such as -NH2 and -OCH3, increase the electron density on the aromatic ring and can enhance the hydrogen bonding capability of the thiobiuret core. sapub.org In some cases, this leads to increased biological activity. For instance, studies on phenol (B47542) derivatives have shown that strong electron-donating groups can significantly decrease the O-H bond dissociation enthalpy, which is a key parameter in antioxidant activity. sapub.org
Electron-withdrawing groups (EWGs) , such as -NO2 and -CF3, decrease the electron density on the phenyl ring. sapub.org This can enhance the acidity of the N-H protons in the thiobiuret moiety, potentially leading to stronger interactions with certain biological targets. In some series of compounds, the presence of EWGs has been correlated with increased antimicrobial activity. jetir.org
Steric Effects: The size and shape of substituents can influence how the molecule fits into the binding site of a biological target.
Bulky substituents can either enhance or hinder biological activity. A larger group might provide better van der Waals interactions with a hydrophobic pocket in a receptor, leading to increased potency. Conversely, a substituent that is too large may cause steric hindrance, preventing the molecule from binding effectively.
The position of the substituent on the phenyl ring (ortho, meta, or para) is also critical. Ortho-substituents can have a more significant impact on the conformation of the molecule due to their proximity to the thiobiuret linkage, potentially forcing the phenyl ring out of planarity with the rest of the molecule.
Research on various thiobiuret derivatives has demonstrated these principles. For example, in a series of N1-alkyl/aryl-N5-(6-nitro-1,3-benzothiazol-2-yl)-1,5-thiobiurets, compounds with both electron-releasing and electron-withdrawing groups on the benzothiazole moiety showed enhanced antibacterial and antifungal activities. jetir.org Similarly, in the development of antimalarial guanylthiourea derivatives, the nature of the linker and substituents on the aromatic rings were found to be crucial for activity. researchgate.net
The following table provides examples of substituent effects observed in studies of thiobiuret and related derivatives.
| Substituent Type | Position | Observed Effect on Biological Activity |
| Electron-Donating Groups (e.g., -NH2, -N(CH3)2) | Phenyl Ring | Can increase electron density and modulate hydrogen bonding potential, sometimes leading to higher activity. sapub.org |
| Electron-Withdrawing Groups (e.g., -NO2, -CF3) | Phenyl Ring | Can increase the acidity of N-H protons, potentially enhancing interactions with biological targets and increasing activity. sapub.orgjetir.org |
| Halogens (e.g., -Cl, -Br) | Phenyl Ring | Can increase lipophilicity and act as a hydrogen bond acceptor, often leading to improved potency. |
| Alkyl Chains | N5-Position | Longer alkyl chains can increase lipophilicity, which may enhance cell membrane penetration and antifungal activity. ijcps.com |
Identification of Key Pharmacophores and Structural Motifs[16][25] (from output 1)
Advanced QSAR Modeling Approaches
QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are invaluable tools for predicting the activity of new, unsynthesized compounds and for understanding the physicochemical properties that drive biological responses.
2D-QSAR: This approach uses descriptors calculated from the two-dimensional representation of a molecule, such as topological indices, connectivity indices, and physicochemical properties like logP (lipophilicity) and molar refractivity. jddtonline.info These models are computationally less intensive and are useful for identifying general structural requirements for activity. researchgate.net Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are common statistical methods used to build 2D-QSAR models. nih.gov
3D-QSAR: This more advanced technique considers the three-dimensional structure of the molecules and their relative alignment. mdpi.com 3D-QSAR methods provide a more detailed understanding of the steric and electronic interactions between a ligand and its receptor. researchgate.net
Comparative Molecular Field Analysis (CoMFA): CoMFA is a widely used 3D-QSAR technique. nih.gov It involves aligning a set of molecules and calculating their steric and electrostatic fields at various points on a 3D grid. nih.gov The variations in these fields are then correlated with the biological activities of the compounds using statistical methods like Partial Least Squares (PLS). nih.gov The results are often visualized as contour maps, which highlight regions where modifications to the structure would likely increase or decrease activity. researchgate.net For example, a CoMFA study on 1-phenyl-1H-1,2,3-triazoles revealed that electronegative substituents at certain positions and compact, hydrophobic groups at others were crucial for high potency. nih.gov
The development of a robust QSAR model begins with the calculation of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules. wiley.come-bookshelf.de These descriptors can be categorized as:
0D Descriptors: Atom counts, molecular weight.
1D Descriptors: LogP, molar refractivity, dipole moment.
2D Descriptors: Topological indices (e.g., Balaban J index), connectivity indices, and electrotopological state (E-state) indices. nih.gov
3D Descriptors: Steric and electrostatic fields (used in CoMFA), solvent-accessible surface area.
Once the descriptors are calculated, a statistical model is developed to correlate them with the biological activity. wiley.com The process typically involves:
Data Set Preparation: A diverse set of compounds with known biological activities is compiled. This set is usually divided into a training set (for model building) and a test set (for model validation). nih.gov
Descriptor Selection: From a large pool of calculated descriptors, a subset that is most relevant to the biological activity is selected. This is often done using techniques like genetic algorithms or stepwise regression to avoid overfitting and multicollinearity. researchgate.net
Model Building: A mathematical equation is generated using statistical methods such as:
Multiple Linear Regression (MLR): Creates a linear relationship between the descriptors and activity. mdpi.com
Partial Least Squares (PLS): Suitable for handling datasets with more descriptors than compounds and when descriptors are correlated. nih.gov
Machine Learning Methods: Techniques like Artificial Neural Networks (ANN), Support Vector Machines (SVM), and k-Nearest Neighbors (kNN) can model complex, non-linear relationships. researchgate.netcsit.am
The development of a QSAR model is an iterative process of selecting descriptors and building and refining the statistical model to achieve the best predictive power. e-bookshelf.de
The validation of a QSAR model is a critical step to ensure its reliability and predictive power for new compounds. d-nb.infonih.gov A well-validated model should not only fit the training data well but also accurately predict the activities of compounds not used in its development. nih.gov Validation is typically performed through internal and external validation methods. mdpi.com
Internal Validation: This assesses the robustness of the model using only the training set. A common technique is:
Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the training set, and the model is rebuilt with the remaining compounds. The activity of the removed compound is then predicted. This process is repeated for each compound in the training set. The cross-validated correlation coefficient (q²) is calculated, and a high q² value (typically > 0.5) is considered an indicator of good internal predictivity. csit.am However, it has been argued that a high q² is not always a sufficient indicator of a model's predictive ability. nih.gov
External Validation: This is a more stringent test of a model's predictive power, where the model is used to predict the activities of a separate test set of compounds that were not used in the model's development. d-nb.info Key statistical parameters for external validation include:
Coefficient of Determination (R²pred): This measures the correlation between the predicted and observed activities for the test set. A higher R²pred value indicates better predictive capability. mdpi.com
Other Statistical Metrics: Various other metrics, such as the coefficient of determination for the test set (r²), and different forms of the squared correlation coefficient between observed and predicted values, are used to assess the external validity of a QSAR model. d-nb.info
The table below summarizes some of the key statistical parameters used for QSAR model validation.
| Parameter | Description | Acceptable Value |
| q² (Cross-validated R²) | A measure of the internal predictive ability of the model, calculated using cross-validation. | > 0.5 |
| R²pred (Predictive R²) | A measure of the predictive power of the model on an external test set. | > 0.6 |
| r² (Coefficient of Determination) | The correlation between the observed and predicted values for the test set. | > 0.6 |
A successfully validated QSAR model can then be used with confidence to predict the biological activities of novel this compound derivatives, thereby guiding synthetic efforts towards more potent and selective compounds.
Advanced Analytical Applications
Sensing and Detection Methodologies
The quantification and detection of chemical compounds are fundamental to analytical science. Methodologies for 1-phenyl-2-thiobiuret can be explored through electrochemical and spectrophotometric techniques.
Electrochemical sensors are devices that generate an analytical signal (such as current or potential) through a chemical reaction between the analyte and the electrode. researchgate.net These sensors are valued for their high sensitivity, rapid response, and potential for miniaturization. researchgate.netmdpi.com The development of an electrochemical sensor typically involves modifying an electrode surface with materials that enhance selectivity and sensitivity towards a target analyte. mdpi.comnih.gov
The general principles of electrochemical sensors can be categorized as:
Amperometric Sensors: These measure the change in current resulting from the electrochemical oxidation or reduction of an analyte. researchgate.net
Potentiometric Sensors: These measure the potential difference between a reference and an indicator electrode, which varies with the concentration of the analyte. researchgate.net
While specific electrochemical sensors designed for the direct detection of this compound are not prominently documented, the compound's electroactive nature, demonstrated in corrosion studies, suggests its potential for electrochemical analysis. niscpr.res.in The presence of nitrogen and sulfur atoms, along with the phenyl group, could be exploited for developing a sensor. nih.govjmaterenvironsci.com A hypothetical sensor could be based on the oxidation of the thiobiuret (B3050041) moiety on a chemically modified electrode, such as one functionalized with nanocomposites, which has proven effective for other organic molecules. mdpi.com
Spectrophotometry is a widely used analytical technique based on the principle that chemical substances absorb light at specific wavelengths. researchgate.net For quantitative analysis, a chromogenic reagent is often used to react with the target analyte, forming a colored complex. researchgate.netchem-soc.si The absorbance of this complex is measured, and its concentration is determined using the Beer-Lambert law. researchgate.net
Key parameters in developing a spectrophotometric method include:
Wavelength of Maximum Absorbance (λmax): The wavelength at which the colored complex shows the highest absorbance, providing maximum sensitivity. pjoes.com
Molar Absorptivity (ε): A measure of how strongly the complex absorbs light at a given wavelength. researchgate.net
Linear Range and Detection Limit: The concentration range over which the absorbance is directly proportional to the concentration, and the lowest concentration that can be reliably detected. chem-soc.si
A direct spectrophotometric method for this compound has not been extensively detailed in the available literature. However, a potential method could be developed based on its ability to form complexes with metal ions. The reaction between this compound and a suitable metal ion could yield a colored solution, whose absorbance could then be measured to quantify the compound. This approach is common for various organic and inorganic analytes. researchgate.net
Electrochemical Sensor Development[25] (from output 2)
Application in Material Science (e.g., Corrosion Inhibition)
One of the most significant applications of this compound and its derivatives is in material science as a corrosion inhibitor, particularly for mild steel in acidic environments. niscpr.res.in Mild steel is a crucial structural material that is susceptible to acid attack during industrial processes like pickling and descaling. niscpr.res.in
The inhibitory action of this compound stems from its ability to adsorb onto the metal surface, forming a protective barrier that slows down both the anodic (metal dissolution) and cathodic (hydrogen evolution) corrosion reactions. niscpr.res.injmaterenvironsci.comresearchcommons.org This adsorption is facilitated by the molecule's structural features:
Heteroatoms: The nitrogen and sulfur atoms possess lone pairs of electrons that can coordinate with the vacant d-orbitals of iron atoms on the steel surface, forming strong coordinate bonds. nih.govjmaterenvironsci.com
Phenyl Rings: The π-electrons of the phenyl groups contribute to the adsorption process through electrostatic interactions with the charged metal surface. nih.govbohrium.com
Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are used to evaluate the performance of these inhibitors. nih.govnih.govekb.eg Studies on 1,5-diphenyl-2-thiobiuret, a closely related compound, show that as its concentration in a 1.0 N sulfuric acid solution increases, the corrosion current density decreases, indicating effective inhibition. niscpr.res.in The adsorption of such inhibitors on the steel surface typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the metal. nih.govicrc.ac.irnih.gov
| Inhibitor Compound | Metal | Corrosive Medium | Key Findings | Reference |
|---|---|---|---|---|
| 1,5-Diphenyl-2-thiobiuret | Mild Steel | 1.0 N H₂SO₄ | Inhibits corrosion by adsorbing on the metal surface; current density decreases with increasing inhibitor concentration. | niscpr.res.in |
| 1,3-Diphenyl-2-thiourea (DPTU) | Low Carbon Steel | 1.0 M HCl | Achieved 93.1% inhibition efficiency at 2.0 × 10⁻⁴ M. Adsorption centers are the heteroatoms. | nih.gov |
| Organoselenium Thiourea Derivatives | C-steel | 1 M HCl | Exhibited mixed-type inhibition with efficiencies up to 98.54%; adsorption follows Langmuir isotherm. | nih.gov |
| 1-Phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | Showed ~99% inhibition efficiency at 0.005 M and 60 °C. | nih.gov |
Derivatization for Chromatographic Analysis (e.g., GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for separating and identifying volatile and thermally stable compounds. However, many compounds, including this compound, are not directly suitable for GC analysis due to their polarity and low volatility, which arise from the active hydrogens on the nitrogen atoms. sigmaaldrich.com
To overcome this, a chemical derivatization step is employed. sigmaaldrich.com Derivatization converts the analyte into a more volatile and thermally stable form, improving its chromatographic behavior and detection. sigmaaldrich.commdpi.com Common derivatization strategies that could be applied to this compound include:
Acylation: Reaction with reagents like acetic anhydride (B1165640) to replace active hydrogens with acetyl groups. This method is effective for protecting amine and hydroxyl groups. mdpi.com
Silylation: Reaction with silylating agents, such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace active hydrogens with bulky, nonpolar silyl (B83357) groups (e.g., trimethylsilyl (B98337) or t-butyldimethylsilyl). sigmaaldrich.commdpi.com
Although specific GC-MS methods involving the derivatization of this compound are not widely published, the principles are well-established for similar functional groups. nih.govnih.gov For instance, a procedure could involve reacting this compound with an acylating or silylating agent, followed by extraction and injection into the GC-MS system. The resulting mass spectrum of the derivative would provide characteristic fragment ions, allowing for confident identification and quantification. mdpi.comnih.gov
| Derivatization Method | Reagent Example | Target Functional Groups | Purpose | Reference |
|---|---|---|---|---|
| Acylation | Acetic Anhydride | -NH₂, -OH | Increases volatility, protects active hydrogens. | mdpi.com |
| Silylation | BSTFA, MTBSTFA | -OH, -NH₂, -SH, -COOH | Increases volatility and thermal stability. | sigmaaldrich.commdpi.com |
| Acylation | Pentafluorobenzyl bromide (PFBBr) | -SH, Phenols | Creates derivatives with high electron capture response. | mdpi.com |
| Oximation | PFBHA | Carbonyls (Aldehydes, Ketones) | Forms stable oxime derivatives for analysis. | mdpi.com |
Conclusion and Future Research Perspectives
Summary of Key Academic Contributions
Research into 1-Phenyl-2-thiobiuret has yielded significant contributions primarily centered on its synthesis, chemical reactivity, and preliminary biological evaluation. The compound serves as a valuable intermediate in organic synthesis. For instance, it is a precursor in the synthesis of 5-arylamino-3-hydroxy-1:2:4-thiadiazoles through dehydrogenation processes. researchgate.net
The core thiobiuret (B3050041) structure, a derivative of thiourea (B124793), has been a focal point for creating a variety of biologically active molecules. Thiobiurets, in general, are recognized for their potential as bactericides, fungicides, and herbicides. nih.govasianpubs.org Specific derivatives have demonstrated growth-regulating activity in plants and chemosterilizing effects in insects. nih.govasianpubs.org Furthermore, the broader class of thiobiuret derivatives has been explored for analgesic, anticonvulsant, and hypnotic activities. nih.govrasayanjournal.co.in
A significant area of academic contribution has been the synthesis of more complex structures derived from the thiobiuret scaffold. Research has detailed the synthesis of various S-hepta-O-acetyl lactosyl-1-aryl-5-phenyl-2-isothiobiurets and their corresponding 2,4-isodithiobiurets through reactions with phenyl isocyanate and phenyl isothiocyanate, respectively. niscpr.res.in Similarly, novel 1-aryl-5-hepta-O-benzoyl-β-D-lactosyl-2-S-benzyl-2,4-isodithiobiurets have been synthesized and characterized. tsijournals.com These studies expand the library of complex glycosidic compounds with potential biological applications, leveraging the thiobiuret backbone.
In the realm of coordination chemistry, thiobiurets are recognized for their ability to form complexes with metals. Organotin(IV) thiobiurets have been synthesized and characterized, with the thiobiuret ligand acting in a monoanionic bidentate mode. tandfonline.comtandfonline.comresearcher.life This line of inquiry combines the biocidal properties of organotins with the chemical versatility of thiobiurets, aiming to create agents with enhanced activity. tandfonline.com
Remaining Challenges and Open Questions in this compound Research
Despite the progress, several challenges and open questions remain in the study of this compound and its derivatives.
Limited Scope of Biological Screening: While initial studies have shown promising antibacterial and antifungal activities for some derivatives, the full spectrum of biological activity is largely unexplored. asianpubs.orgrasayanjournal.co.in There is a lack of comprehensive investigation into other potential therapeutic areas such as antiviral, anticancer, or anti-inflammatory applications.
Structure-Activity Relationship (SAR) Studies: Systematic and in-depth SAR studies are largely absent. While various derivatives have been synthesized, the precise structural requirements for optimal biological activity are not well understood. rasayanjournal.co.inniscpr.res.in Key questions remain about how modifications to the phenyl ring, the thiobiuret core, and any attached glycosyl or benzyl (B1604629) groups influence efficacy and selectivity.
Mechanisms of Action: For the reported biological activities, the underlying molecular mechanisms of action are generally not elucidated. Understanding how these compounds interact with biological targets at a molecular level is crucial for rational drug design and optimization.
Synthetic Efficiency and Scalability: Some of the reported synthetic methods involve multiple steps, refluxing for extended periods, or the use of hazardous reagents and solvents like benzene. niscpr.res.intsijournals.com A significant challenge is the development of more efficient, scalable, and environmentally benign synthetic routes (green chemistry approaches) to access these compounds.
Physicochemical and Pharmacokinetic Properties: There is a scarcity of data on the physicochemical properties (e.g., solubility, stability) and pharmacokinetic profiles (absorption, distribution, metabolism, excretion) of this compound derivatives. This information is critical for assessing their potential as therapeutic agents.
Coordination Chemistry and Material Applications: The exploration of metal complexes of this compound is still in its early stages. tandfonline.com The full potential of these compounds as ligands for creating novel materials with interesting catalytic, optical, or magnetic properties has not been thoroughly investigated.
Proposed Directions for Future Scholarly Inquiry
Building on the existing knowledge base and addressing the current challenges, future research on this compound could productively focus on the following areas:
Expanded Biological Profiling: Future studies should undertake broad-spectrum biological screening of existing and novel this compound derivatives. This should include assays for anticancer activity against various cell lines, antiviral activity (building on the known anti-HIV activity of some thioureas), and evaluation as enzyme inhibitors, such as for tyrosinase or kinases. nih.govselleckchem.comresearchgate.net
Computational and Mechanistic Studies: To address the lack of mechanistic understanding, in-silico studies, including molecular docking and density functional theory (DFT) calculations, should be employed. researchgate.net These computational approaches can help predict biological targets, elucidate binding modes, and rationalize structure-activity relationships, thereby guiding the synthesis of more potent and selective analogues.
Development of Novel Derivatives and SAR-Guided Design: A systematic approach to synthesizing new derivatives is warranted. This should involve targeted modifications at the N1-phenyl group, the N5 position, and the sulfur atom to build a comprehensive SAR profile. This will enable the rational design of compounds with improved activity and drug-like properties.
Exploration in Materials Science: The ligand properties of this compound should be further exploited. Research should focus on synthesizing and characterizing a wider range of metal complexes (beyond organotin) to explore their potential applications in catalysis, as sensors, or in the development of novel functional materials. rsc.org
Green Synthesis Methodologies: There is a need to develop more sustainable synthetic protocols. This could involve using greener solvents, exploring catalyst-free reactions, or employing methods like ultrasound irradiation to reduce reaction times and improve yields. science.gov
Advanced Structural Analysis: While basic characterization is common, more advanced structural studies, such as single-crystal X-ray diffraction of a wider range of derivatives and their metal complexes, are needed. researchgate.net This would provide definitive structural information crucial for understanding their chemical behavior and for computational modeling.
Q & A
Q. How can machine learning models predict novel derivatives of this compound with enhanced physicochemical properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



